
Bivalirudin Trifluoroacetic Acid Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Bivalirudin Trifluoroacetic Acid Salt involves complex chemical processes. A study by Abdel-Magid et al. (1996) discusses the use of Sodium triacetoxyborohydride as a general reducing agent for the reductive amination of aldehydes and ketones, which could be relevant to the synthesis process of this compound (Abdel-Magid et al., 1996).
Molecular Structure Analysis
Analyzing the molecular structure of Bivalirudin Trifluoroacetic Acid Salt can involve studies similar to that of Reiss, Frank, and Schneider (1995), which detailed the crystal structure of a bismuth(III) trifluoroacetate adduct (Reiss, Frank, & Schneider, 1995).
Chemical Reactions and Properties
The chemical properties of Bivalirudin Trifluoroacetic Acid Salt can be gleaned from studies like that of Carreras et al. (2017), who investigated the synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts, demonstrating the reactivity and interaction of trifluoroacetate compounds (Carreras, Sandtorv, & Stuart, 2017).
Physical Properties Analysis
The physical properties of Bivalirudin Trifluoroacetic Acid Salt can be understood by examining studies like that of Mootz and Schilling (1992), who investigated the crystal structure of trifluoroacetic acid hydrates (Mootz & Schilling, 1992).
Wissenschaftliche Forschungsanwendungen
Introduction to Bivalirudin Trifluoroacetic Acid Salt
Bivalirudin, a synthetic 20-amino acid peptide, serves as a direct thrombin inhibitor. It binds specifically and reversibly to both fibrin-bound and unbound thrombin. This property makes it a potent anticoagulant, particularly in the context of percutaneous coronary intervention (PCI), where it's approved for use in Europe and the US. Its effectiveness, coupled with a reduced risk of bleeding complications, positions bivalirudin as a viable alternative to heparin in PCI, especially for patients with heparin-induced thrombocytopenia (HIT) or those at high risk of bleeding complications (Moen, Keating, & Wellington, 2005).
Bivalirudin's Role in Percutaneous Coronary Intervention
Clinical trials and meta-analyses have demonstrated bivalirudin's viability as an alternative to unfractionated and low-molecular-weight heparins in PCI and acute coronary syndrome (ACS) settings. Its direct inhibition of thrombin offers pharmacokinetic and pharmacodynamic advantages, leading to a consistent reduction in bleeding rates without compromising anti-thrombotic efficacy. This characteristic has prompted discussions about bivalirudin's economic benefits, potentially due to a decreased need for glycoprotein IIb/IIIa inhibitors (Lehman & Chew, 2006).
Exploring Bivalirudin's Pharmacology and Clinical Application
Bivalirudin's bivalent and reversible binding to thrombin inhibits its action, distinguishing it from indirect anticoagulants. Its pharmacological profile includes enzymatic metabolism and low immunogenicity, reducing dependence on renal clearance and the potential for anaphylaxis. Ongoing research into its use during cardiac surgery, both off and on-pump, and anecdotal evidence of its effectiveness in treating HIT suggests bivalirudin's expanding role in anticoagulation therapy (Warkentin & Koster, 2005).
Bivalirudin in Pediatric Extracorporeal Membrane Oxygenation
In pediatric extracorporeal membrane oxygenation (ECMO), bivalirudin presents as an effective alternative anticoagulant for patients who have failed unfractionated heparin anticoagulation. Recent studies suggest it may be associated with decreased blood product transfusion and cost, with similar clinical outcomes. However, its monitoring requires attention to the limitations of aPTT and the exploration of other assays for accurate dosing (Ryerson & McMichael, 2022).
Safety And Hazards
Trifluoroacetic Acid, a component of Bivalirudin Trifluoroacetic Acid Salt, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .
Zukünftige Richtungen
Bivalirudin is currently used to manage and treat patients undergoing percutaneous coronary intervention for acute myocardial infarction . It has broader applications in thromboembolic disease, cardiopulmonary bypass, and extracorporeal membrane oxygenation . Future research may explore its potential uses in other medical conditions .
Eigenschaften
CAS-Nummer |
1124915-67-8 |
|---|---|
Produktname |
Bivalirudin Trifluoroacetic Acid Salt |
Molekularformel |
C₉₈H₁₃₈N₂₄O₃₃ . (C ₂HF₃O₂)ₓ |
Molekulargewicht |
2180.2911402 |
Synonyme |
D-Phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-α-aspartyl-L-phenylalanyl-L-α-glutamyl-L-α-glutamyl-L-isoleucyl-L-prolyl-L-α-glutamyl-L-α-glutamyl-L-tyrosyl-L-leucine Trifluoroacetic Acid Salt; Angiomax; Angio |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



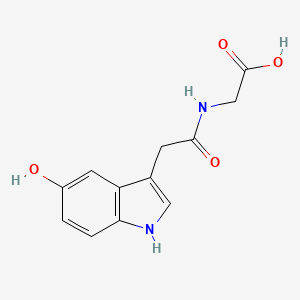
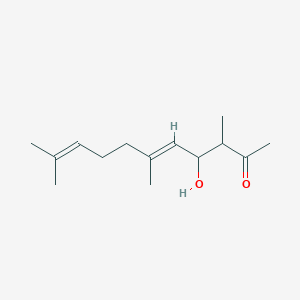
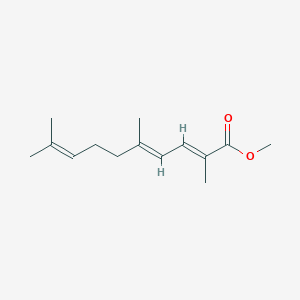
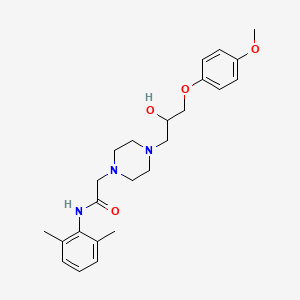
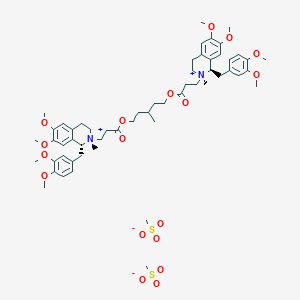
![2-Acetyl-7-[(oxiran-2-yl)methoxy]benzofuran](/img/structure/B1145473.png)
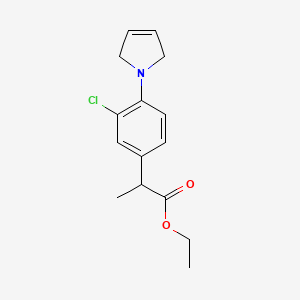
![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)